1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Propanone Moiety: This step involves the alkylation of the benzodioxin ring with a suitable propanone derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-2-one: Similar structure but with a different position of the ketone group.
Uniqueness
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the amino group and the ketone group provides multiple sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11(14)8-3-4-9-12(10(8)13)16-6-5-15-9/h3-4,7H,5-6,13H2,1-2H3 |
InChI Key |
MEQBDPDOAXFGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.